Bmy 42393

Description

Propriétés

Numéro CAS |

136451-58-6 |

|---|---|

Formule moléculaire |

C25H21NO4 |

Poids moléculaire |

399.4 g/mol |

Nom IUPAC |

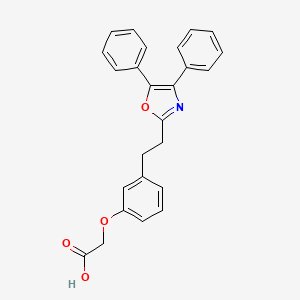

2-[3-[2-(4,5-diphenyl-1,3-oxazol-2-yl)ethyl]phenoxy]acetic acid |

InChI |

InChI=1S/C25H21NO4/c27-23(28)17-29-21-13-7-8-18(16-21)14-15-22-26-24(19-9-3-1-4-10-19)25(30-22)20-11-5-2-6-12-20/h1-13,16H,14-15,17H2,(H,27,28) |

Clé InChI |

AZZHJQQOAHWBPN-UHFFFAOYSA-N |

SMILES canonique |

C1=CC=C(C=C1)C2=C(OC(=N2)CCC3=CC(=CC=C3)OCC(=O)O)C4=CC=CC=C4 |

Apparence |

Solid powder |

Autres numéros CAS |

136451-58-6 |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>2 years if stored properly |

Solubilité |

Soluble in DMSO, not in water |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

(3-(4-(4,5-diphenyl-2-oxazolyl)-5-oxazolyl)phenoxy)acetic acid BMY 45778 BMY-45778 |

Origine du produit |

United States |

Foundational & Exploratory

BMY 42393: A Technical Whitepaper on its Mechanism of Action as a Prostacyclin Partial Agonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

BMY 42393, chemically identified as 2-[3-[2-(4,5-diphenyl-2-oxazolyl) ethyl] phenoxy] acetic acid, is a potent, orally active, and structurally novel nonprostanoid partial agonist of the prostacyclin (PGI₂) receptor.[1][2] This technical guide provides an in-depth analysis of the mechanism of action of this compound, summarizing key quantitative data, detailing experimental methodologies, and visualizing its signaling pathway. Its primary pharmacological effects include the inhibition of platelet aggregation and the suppression of monocyte-macrophage atherogenic activity, positioning it as a compound of interest in the research of cardiovascular diseases such as thrombosis and atherosclerosis.[1][3]

Core Mechanism of Action: Prostacyclin Receptor Agonism

This compound exerts its effects by selectively binding to and activating the prostacyclin I (IP) receptor, a G-protein coupled receptor.[1] As a partial agonist, it stimulates the receptor to a degree less than that of the endogenous ligand, prostacyclin, or full agonists like iloprost. This activation initiates a downstream signaling cascade that is central to its anti-platelet and anti-atherogenic properties.

The binding of this compound to the IP receptor leads to the activation of adenylyl cyclase, an enzyme responsible for the conversion of adenosine triphosphate (ATP) to cyclic adenosine monophosphate (cAMP). The resultant increase in intracellular cAMP levels activates cAMP-dependent protein kinase (PKA). PKA, in turn, phosphorylates various intracellular proteins, which culminates in a decrease in the concentration of intracellular free calcium. This reduction in calcium is a critical factor in the inhibition of platelet aggregation.

In addition to its effects on platelets, this compound has been shown to suppress atherogenic activities in monocytes and macrophages. This includes the inhibition of monocyte chemotaxis, reduction of macrophage cholesteryl ester accumulation, and suppression of scavenger receptor activity. Furthermore, this compound can inhibit the production of the pro-inflammatory cytokine, tumor necrosis factor (TNF).

Quantitative Data Summary

The following tables summarize the key quantitative data reported for this compound, providing a clear comparison of its binding affinity and functional potency.

| Parameter | Value | Assay | Reference |

| IC₅₀ (vs. Iloprost binding) | 170 nM | Radioligand Binding Assay | |

| IC₅₀ (vs. PGE₁ binding) | 130 nM | Radioligand Binding Assay | |

| IC₅₀ (Platelet Aggregation - ADP induced) | 0.3 - 2.0 µM | Platelet Aggregation Assay | |

| IC₅₀ (Platelet Aggregation - Collagen induced) | 0.3 - 2.0 µM | Platelet Aggregation Assay | |

| IC₅₀ (Platelet Aggregation - Thrombin induced) | 0.3 - 2.0 µM | Platelet Aggregation Assay | |

| EC₅₀ (Adenylyl Cyclase Stimulation) | 25 nM | Adenylyl Cyclase Activity Assay | |

| Maximal Adenylyl Cyclase Activation | 75-80% of Iloprost or PGE₁ | Adenylyl Cyclase Activity Assay |

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the characterization of this compound's mechanism of action.

Radioligand Binding Assay

-

Objective: To determine the binding affinity of this compound for the prostacyclin receptor on platelet membranes.

-

Methodology:

-

Membrane Preparation: Human platelet membranes are prepared by sonication and differential centrifugation of platelet-rich plasma.

-

Binding Reaction: The platelet membranes are incubated with a radiolabeled ligand (e.g., [³H]iloprost or [³H]PGE₁) and varying concentrations of this compound in a suitable buffer.

-

Incubation: The reaction mixture is incubated to allow for competitive binding to reach equilibrium.

-

Separation: Bound and free radioligand are separated by rapid vacuum filtration through glass fiber filters.

-

Quantification: The radioactivity retained on the filters, representing the bound radioligand, is measured by liquid scintillation counting.

-

Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined by non-linear regression analysis.

-

Platelet Aggregation Assay

-

Objective: To assess the inhibitory effect of this compound on platelet aggregation induced by various agonists.

-

Methodology:

-

Platelet-Rich Plasma (PRP) Preparation: Whole blood is collected from healthy human donors into an anticoagulant (e.g., sodium citrate). PRP is obtained by centrifugation at a low speed.

-

Aggregation Measurement: Platelet aggregation is monitored by light transmission aggregometry. A sample of PRP is placed in an aggregometer cuvette with a stir bar.

-

Inhibitor Incubation: this compound at various concentrations is pre-incubated with the PRP.

-

Agonist Addition: An aggregating agent such as ADP, collagen, or thrombin is added to induce platelet aggregation.

-

Data Recording: The change in light transmission, which corresponds to the degree of platelet aggregation, is recorded over time.

-

Data Analysis: The concentration of this compound that causes 50% inhibition of the maximal aggregation response (IC₅₀) is calculated.

-

Adenylyl Cyclase Activity Assay

-

Objective: To measure the stimulatory effect of this compound on adenylyl cyclase activity in platelet membranes.

-

Methodology:

-

Membrane Preparation: Human platelet membranes are prepared as described for the radioligand binding assay.

-

Enzyme Reaction: The membranes are incubated with ATP, an ATP-regenerating system, and varying concentrations of this compound in a buffer containing Mg²⁺.

-

Incubation: The reaction is allowed to proceed for a defined period at a controlled temperature.

-

Reaction Termination: The reaction is stopped, typically by the addition of a strong acid.

-

cAMP Quantification: The amount of cAMP produced is quantified using a competitive binding assay, such as a radioimmunoassay (RIA) or an enzyme-linked immunosorbent assay (ELISA).

-

Data Analysis: The concentration of this compound that produces 50% of the maximal stimulation of adenylyl cyclase activity (EC₅₀) is determined.

-

Visualizations

Signaling Pathway of this compound

Caption: Signaling pathway of this compound in platelets.

Experimental Workflow for Platelet Aggregation Assay

Caption: Workflow for in vitro platelet aggregation assay.

References

An In-depth Technical Guide to BMY 42393: A Prostacyclin Partial Agonist

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

BMY 42393, chemically known as 2-[3-[2-(4,5-diphenyl-2-oxazolyl)ethyl]phenoxy]acetic acid, is a potent and orally active prostacyclin (PGI₂) partial agonist. It has demonstrated significant efficacy as a platelet aggregation inhibitor and shows promise in the research of atherosclerosis. This technical guide provides a comprehensive overview of the pharmacological profile of this compound, including its mechanism of action, quantitative in vitro and in vivo data, and detailed experimental methodologies.

Core Mechanism of Action

This compound exerts its primary effects by acting as a partial agonist at the prostacyclin receptor (IP receptor), a G-protein coupled receptor. This interaction initiates a signaling cascade that ultimately leads to the inhibition of platelet activation and aggregation, as well as the suppression of atherogenic activities of monocyte-macrophages.

Signaling Pathway

The binding of this compound to the IP receptor on platelets stimulates the associated Gs alpha subunit of the G-protein. This activation leads to the stimulation of adenylate cyclase, which in turn catalyzes the conversion of adenosine triphosphate (ATP) to cyclic adenosine monophosphate (cAMP). Elevated intracellular cAMP levels activate cAMP-dependent protein kinase (PKA). PKA then phosphorylates various intracellular proteins, leading to a decrease in intracellular free calcium levels and ultimately inhibiting platelet aggregation and degranulation.

Quantitative Pharmacological Data

The following tables summarize the key quantitative data for this compound from in vitro and in vivo studies.

In Vitro Activity

| Parameter | Value | Description |

| Platelet Aggregation Inhibition (IC₅₀) | ||

| - ADP-induced | 0.3 - 2.0 µM[1] | Inhibition of platelet aggregation induced by various agonists. |

| - Collagen-induced | 0.3 - 2.0 µM[1] | |

| - Thrombin-induced | 0.3 - 2.0 µM[1] | |

| Adenylate Cyclase Stimulation (EC₅₀) | 25 nM[1] | Concentration for 50% maximal stimulation of platelet adenylate cyclase activity. |

| Receptor Binding Affinity (IC₅₀) | ||

| - vs. Radiolabeled Iloprost | 170 nM[1] | Competition for binding to platelet membranes. |

| - vs. Radiolabeled PGE₁ | 130 nM |

In Vivo Efficacy (Animal Models)

| Model | Species | Dosage | Duration | Key Findings |

| Atherosclerosis | Hamster | 30 mg/kg/day (in diet) | 10 weeks | - 35% inhibition of mononuclear cell adhesion- 44% decrease in foam cells per mm²- 26% reduction in foam cell size- 40% reduction in fatty streak area- 39% decrease in intimal Oil Red O staining |

| Arterial Thrombosis | Rat (ex vivo) | ~10 mg/kg (oral) | N/A | IC₅₀ for inhibition of ADP-induced human platelet aggregation. |

| Rabbit | ~2 mg/kg (oral) | N/A | ED₅₀ for prevention of laser-induced thrombus formation. | |

| Canine | N/A | N/A | Demonstrated inhibition of electrically-induced coronary artery thrombosis. | |

| Monkey | N/A | N/A | Prevented cyclic flow reductions in a stenotic renal artery model. |

Detailed Experimental Protocols

The following sections provide detailed methodologies for the key experiments cited in this guide.

Platelet Aggregation Assay

This protocol outlines the general procedure for assessing the inhibitory effect of this compound on agonist-induced platelet aggregation.

Methodology:

-

Platelet-Rich Plasma (PRP) Preparation: Whole blood is collected from healthy human donors into tubes containing an anticoagulant (e.g., 3.8% sodium citrate). The blood is then centrifuged at a low speed (e.g., 200 x g) for 10-15 minutes to separate the PRP.

-

Platelet Count Adjustment: The platelet count in the PRP is determined and adjusted to a standardized concentration (e.g., 2.5 x 10⁸ platelets/mL) using platelet-poor plasma (PPP), which is obtained by further centrifugation of the remaining blood at a higher speed (e.g., 2000 x g).

-

Aggregation Measurement: The PRP is placed in an aggregometer cuvette and pre-incubated with varying concentrations of this compound or a vehicle control for a specified time at 37°C. A platelet agonist (e.g., ADP, collagen, or thrombin) is then added to induce aggregation. The change in light transmission through the PRP suspension is monitored over time, which is proportional to the extent of platelet aggregation.

-

Data Analysis: The percentage of aggregation is calculated, and the concentration of this compound that inhibits 50% of the agonist-induced aggregation (IC₅₀) is determined from the dose-response curve.

Adenylate Cyclase Activity Assay

This protocol describes a common method for measuring the stimulation of adenylate cyclase activity by this compound in platelets.

Methodology:

-

Platelet Membrane Preparation: Platelets are isolated from whole blood and washed. The platelet pellets are then lysed (e.g., by sonication or freeze-thaw cycles) in a hypotonic buffer to release the intracellular contents. The platelet membranes are then pelleted by high-speed centrifugation.

-

Assay Reaction: The platelet membranes are incubated at 37°C in a reaction mixture containing ATP (the substrate for adenylate cyclase), Mg²⁺ (a cofactor), a phosphodiesterase inhibitor (to prevent cAMP degradation, e.g., IBMX), and varying concentrations of this compound.

-

cAMP Quantification: The reaction is stopped, and the amount of cAMP produced is quantified. This is often done using a competitive binding assay, such as a radioimmunoassay (RIA) or an enzyme-linked immunosorbent assay (ELISA).

-

Data Analysis: The amount of cAMP produced at each concentration of this compound is determined, and the concentration that produces 50% of the maximal response (EC₅₀) is calculated from the dose-response curve.

Radioligand Binding Assay

This protocol details a competitive binding assay to determine the affinity of this compound for the prostacyclin receptor.

Methodology:

-

Membrane Preparation: Platelet membranes are prepared as described in the adenylate cyclase activity assay.

-

Binding Reaction: The membranes are incubated in a binding buffer with a fixed concentration of a radiolabeled ligand known to bind to the prostacyclin receptor (e.g., [³H]iloprost or [³H]PGE₁) and varying concentrations of unlabeled this compound.

-

Separation of Bound and Free Ligand: After incubation to reach equilibrium, the bound radioligand is separated from the free radioligand. This is typically achieved by rapid filtration through a glass fiber filter, which traps the membranes with the bound radioligand.

-

Quantification of Binding: The radioactivity on the filters is measured using a scintillation counter. Non-specific binding is determined in the presence of a high concentration of an unlabeled ligand.

-

Data Analysis: The specific binding is calculated by subtracting the non-specific binding from the total binding. The concentration of this compound that inhibits 50% of the specific binding of the radiolabeled ligand (IC₅₀) is determined. The inhibition constant (Ki) can then be calculated using the Cheng-Prusoff equation.

In Vivo Atherosclerosis Hamster Model

This protocol provides an overview of the hamster model used to evaluate the anti-atherosclerotic effects of this compound.

Methodology:

-

Animal Model: Male Golden Syrian hamsters are often used for atherosclerosis studies due to their human-like lipoprotein metabolism.

-

Diet: The hamsters are fed a "mild atherogenic diet" to induce the development of atherosclerotic lesions. While the exact composition can vary, such diets are typically high in fat and cholesterol. A representative composition might include standard chow supplemented with 10-20% fat (e.g., coconut oil or lard) and 0.1-0.5% cholesterol.

-

Drug Administration: this compound is incorporated into the diet at a specified concentration to achieve the desired daily dosage (e.g., 30 mg/kg/day).

-

Study Duration: The animals are maintained on their respective diets for a period sufficient to develop measurable atherosclerotic lesions, typically several weeks (e.g., 10 weeks).

-

Endpoint Analysis: At the end of the study, the animals are euthanized, and the aortas are dissected. The extent of atherosclerosis is quantified by staining the aortas with a lipid-soluble dye such as Oil Red O and measuring the lesion area. Histological analysis of the aortic root can also be performed to assess lesion morphology and composition, including foam cell content.

Conclusion

This compound is a well-characterized prostacyclin partial agonist with potent anti-platelet and anti-atherogenic properties. Its mechanism of action via the IP receptor-cAMP signaling pathway is well-established. The quantitative data from both in vitro and in vivo studies demonstrate its potential as a therapeutic agent for cardiovascular diseases. The experimental protocols detailed in this guide provide a framework for the further investigation and development of this compound and related compounds.

References

BMY 42393: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Abstract

BMY 42393, chemically known as 2-[3-[2-(4,5-diphenyl-2-oxazolyl)ethyl]phenoxy]acetic acid, is a potent and orally active partial agonist of the prostacyclin (PGI2) receptor. As a structurally novel, non-prostanoid mimetic, it has demonstrated significant efficacy in inhibiting platelet aggregation and shows promise in the therapeutic area of cardiovascular diseases, particularly in the prevention of arterial thrombosis and the management of atherosclerosis. This document provides a comprehensive technical overview of this compound, including its mechanism of action, key quantitative data, detailed experimental protocols, and relevant signaling pathways.

Core Mechanism of Action

This compound exerts its primary pharmacological effects by selectively binding to and activating the prostacyclin (IP) receptor, a G-protein coupled receptor (GPCR). The activation of the IP receptor is coupled to the Gs alpha subunit of the heterotrimeric G-protein complex. This interaction initiates a signaling cascade that leads to the activation of adenylyl cyclase. Activated adenylyl cyclase catalyzes the conversion of adenosine triphosphate (ATP) to cyclic adenosine monophosphate (cAMP). The subsequent elevation of intracellular cAMP levels is central to the therapeutic effects of this compound. Increased cAMP activates Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, leading to a decrease in intracellular free calcium levels. This cascade ultimately results in the inhibition of platelet activation and aggregation, as well as promoting vasodilation.

BMY 42393: A Technical Whitepaper on its Core Function as a Prostacyclin Receptor Partial Agonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

BMY 42393 is a non-prostanoid compound recognized for its partial agonist activity at the prostacyclin (IP) receptor. This document provides a detailed technical overview of this compound, focusing on its mechanism of action, quantitative pharmacological data, and the experimental protocols used for its characterization. The primary signaling pathway involves the activation of the Gs alpha subunit of G-protein coupled receptors, leading to the stimulation of adenylyl cyclase and a subsequent increase in intracellular cyclic adenosine monophosphate (cAMP). This guide is intended to serve as a comprehensive resource for researchers investigating prostacyclin receptor modulation and the therapeutic potential of its agonists.

Core Mechanism of Action: Prostacyclin (IP) Receptor Partial Agonism

This compound functions as a partial agonist at the prostacyclin (IP) receptor, a G-protein coupled receptor (GPCR). Upon binding, it induces a conformational change in the receptor, leading to the activation of the associated Gs protein. The activated Gs alpha subunit then stimulates adenylyl cyclase, an enzyme that catalyzes the conversion of adenosine triphosphate (ATP) to cyclic adenosine monophosphate (cAMP). As a partial agonist, this compound elicits a submaximal response compared to endogenous full agonists like prostacyclin (PGI2)[1]. This modulation of the cAMP signaling pathway is central to its pharmacological effects, which include the inhibition of platelet aggregation and vasodilation[2][3][4].

Signaling Pathway Diagram

References

BMY 42393: A Deep Dive into its Structure-Activity Relationship for Prostacyclin Agonism

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

BMY 42393, chemically known as 2-[3-[2-(4,5-diphenyl-2-oxazolyl)ethyl]phenoxy]acetic acid, is a potent, orally active, non-prostanoid partial agonist of the prostacyclin (PGI₂) receptor. Its unique chemical scaffold distinguishes it from traditional prostacyclin analogs, offering a promising avenue for the development of novel anti-platelet and vasodilatory agents. This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of this compound, detailing its mechanism of action, quantitative biological data, and the experimental methodologies used for its characterization. The guide also visualizes the key signaling pathway and experimental workflows to facilitate a deeper understanding of its pharmacological profile.

Introduction

Prostacyclin (PGI₂) is a powerful endogenous inhibitor of platelet aggregation and a potent vasodilator, playing a crucial role in cardiovascular homeostasis. However, its therapeutic application is limited by its chemical instability. This has driven the development of stable, synthetic analogs. This compound emerged from research efforts to identify non-prostanoid PGI₂ mimetics with improved stability and oral bioavailability. This document collates and analyzes the available scientific data to provide a detailed understanding of the SAR of this compound and its analogs.

Mechanism of Action

This compound exerts its pharmacological effects by acting as a partial agonist at the prostacyclin (IP) receptor, a G-protein coupled receptor (GPCR).[1] Activation of the IP receptor by this compound stimulates the membrane-bound enzyme adenylate cyclase. This, in turn, catalyzes the conversion of adenosine triphosphate (ATP) to cyclic adenosine monophosphate (cAMP). The subsequent elevation of intracellular cAMP levels activates protein kinase A (PKA), which through a cascade of phosphorylation events, leads to a decrease in intracellular calcium concentrations. This cascade of events ultimately results in the inhibition of platelet aggregation and smooth muscle relaxation, causing vasodilation.[1]

Signaling Pathway

The signaling cascade initiated by the binding of this compound to the prostacyclin receptor is depicted below.

Structure-Activity Relationship Data

Table 1: In Vitro Biological Activity of this compound

| Assay | Parameter | Value (nM) | Reference |

| Radioligand Binding (human platelet membranes) | IC₅₀ (vs. [³H]iloprost) | 170 | [1] |

| Radioligand Binding (human platelet membranes) | IC₅₀ (vs. [³H]PGE₁) | 130 | [1] |

| Adenylate Cyclase Activation (human platelets) | EC₅₀ | 25 | [1] |

| Platelet Aggregation (ADP-induced) | IC₅₀ | 300 - 2000 | |

| Platelet Aggregation (Collagen-induced) | IC₅₀ | 300 - 2000 | |

| Platelet Aggregation (Thrombin-induced) | IC₅₀ | 300 - 2000 |

Table 2: Comparative Activity of Non-Prostanoid Prostacyclin Agonists

| Compound | Chemical Name | Neutrophil Aggregation IC₅₀ (nM) | Reference |

| This compound | 2-[3-[2-(4,5-diphenyl-2-oxazolyl)ethyl]phenoxy]acetic acid | 462 | |

| BMY 45778 | 3-[4-(4,5-diphenyl-2-oxazolyl)-5-oxazolyl]phenoxy]acetic acid | 20 | |

| EP 185 | rac 5-endo-(6'-carboxyhex-2'Z-enyl)-6-exo-(p-methoxyphenylphenyl-methylazino)-bicyclo[2.2.1]hept-2-ene | 1195 |

From the limited data, it is evident that the nature of the linker between the diphenyl-oxazole core and the phenoxyacetic acid moiety significantly influences activity. The replacement of the ethyl linker in this compound with a more rigid oxazole linker in BMY 45778 leads to a substantial increase in potency in the neutrophil aggregation assay.

Experimental Protocols

The following sections provide an overview of the methodologies typically employed in the evaluation of this compound and related compounds.

Radioligand Binding Assay

Objective: To determine the binding affinity of the test compound to the prostacyclin receptor.

General Protocol:

-

Membrane Preparation: Human platelet membranes are prepared by differential centrifugation of platelet-rich plasma. The final membrane pellet is resuspended in a suitable buffer.

-

Assay Incubation: A fixed concentration of a radiolabeled ligand (e.g., [³H]iloprost) is incubated with the platelet membranes in the presence of varying concentrations of the unlabeled test compound (e.g., this compound).

-

Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through glass fiber filters, which trap the membrane-bound radioligand.

-

Quantification: The radioactivity retained on the filters is measured using liquid scintillation counting.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined by non-linear regression analysis.

Adenylate Cyclase Activation Assay

Objective: To measure the ability of the test compound to stimulate cAMP production.

General Protocol:

-

Cell/Membrane Preparation: Washed human platelets or platelet membranes are used as the source of adenylate cyclase.

-

Assay Incubation: The prepared platelets or membranes are incubated with varying concentrations of the test compound in the presence of ATP and a phosphodiesterase inhibitor (to prevent cAMP degradation).

-

cAMP Quantification: The reaction is stopped, and the amount of cAMP produced is quantified using a competitive binding assay, such as a radioimmunoassay (RIA) or an enzyme-linked immunosorbent assay (ELISA).

-

Data Analysis: The concentration of the test compound that produces 50% of the maximal stimulation of adenylate cyclase activity (EC₅₀) is determined.

Platelet Aggregation Assay

Objective: To assess the inhibitory effect of the test compound on platelet aggregation induced by various agonists.

General Protocol:

-

Platelet-Rich Plasma (PRP) Preparation: Whole blood is collected in an anticoagulant, and PRP is obtained by centrifugation.

-

Aggregation Measurement: The PRP is placed in an aggregometer, and a baseline light transmission is established. An aggregating agent (e.g., ADP, collagen, or thrombin) is added to induce platelet aggregation, which is monitored as an increase in light transmission.

-

Inhibition Assay: The test compound is pre-incubated with the PRP before the addition of the aggregating agent.

-

Data Analysis: The concentration of the test compound that inhibits the agonist-induced platelet aggregation by 50% (IC₅₀) is calculated.

Experimental Workflow

The general workflow for the structure-activity relationship study of a compound like this compound is outlined below.

Conclusion

This compound represents a significant advancement in the quest for stable and orally active prostacyclin mimetics. Its diphenyl-oxazole core provides a novel scaffold for the design of potent anti-platelet and vasodilatory drugs. While the publicly available SAR data for a broad range of this compound analogs is limited, the existing information highlights the critical role of the linker region in determining biological activity. Further systematic modifications of the diphenyl-oxazole core, the linker, and the phenoxyacetic acid moiety are warranted to fully elucidate the SAR and to optimize the pharmacological profile of this promising class of compounds. This technical guide provides a solid foundation for researchers and drug development professionals to build upon in their efforts to develop next-generation prostacyclin receptor agonists.

References

An In-depth Technical Guide to the Target Identification and Validation of BMY 42393

For Researchers, Scientists, and Drug Development Professionals

Abstract

BMY 42393, a compound developed by Bristol-Myers Squibb, has been identified as a potent and orally active prostacyclin partial agonist. This guide provides a comprehensive overview of the target identification and validation of this compound, detailing its mechanism of action, the experimental protocols used to elucidate its biological targets, and the quantitative data supporting its pharmacological profile. The primary molecular target of this compound is the prostacyclin receptor (IP receptor), a G-protein coupled receptor. Activation of this receptor by this compound initiates a signaling cascade involving the stimulation of adenylate cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels. This mechanism underlies its efficacy as a platelet aggregation inhibitor and its potential therapeutic applications in cardiovascular diseases such as atherosclerosis.

Introduction

This compound, chemically known as 2-[3-[2-(4,5-diphenyl-2-oxazolyl) ethyl] phenoxy] acetic acid, is a structurally novel, non-prostanoid prostacyclin mimetic. The identification and validation of its biological target have been crucial in understanding its pharmacological effects and therapeutic potential. This document serves as a technical guide for researchers and professionals in drug development, outlining the key experiments and data that have established this compound as a prostacyclin receptor partial agonist.

Target Identification: The Prostacyclin Receptor

The primary biological target of this compound has been identified as the prostacyclin (IP) receptor. This was determined through a series of binding and functional assays that demonstrated the compound's ability to interact with and activate this specific receptor.

Competitive Radioligand Binding Assays

Competitive binding assays were instrumental in identifying the affinity of this compound for the prostacyclin receptor. These experiments typically involve the use of a radiolabeled ligand known to bind to the receptor of interest and measuring the ability of the unlabeled test compound (this compound) to displace it.

Quantitative Data from Binding Assays

| Radioligand | Target Receptor | Cell/Tissue Preparation | IC50 (nM) of this compound |

| Iloprost (radiolabeled) | Prostacyclin Receptor | Platelet Membranes | 170[1] |

| PGE1 (radiolabeled) | Prostacyclin Receptor | Platelet Membranes | 130[1] |

IC50: The concentration of a drug that gives half-maximal inhibition.

Evaluation of Specificity

To validate the specificity of this compound for the prostacyclin receptor, its binding affinity for other related prostanoid receptors was also assessed. The compound showed minimal to no effect on the binding of radioligands to PGE2, PGD2, or SQ 29548 (a thromboxane A2 receptor antagonist) binding sites, indicating a selective interaction with the prostacyclin receptor[1].

Target Validation: Functional Assays

Following the identification of the prostacyclin receptor as the primary binding site, functional assays were conducted to validate that this interaction leads to a biological response consistent with receptor activation.

Adenylate Cyclase Activation

Activation of the prostacyclin receptor, a Gs-coupled receptor, leads to the stimulation of adenylate cyclase, an enzyme that catalyzes the conversion of ATP to cyclic AMP (cAMP).

Quantitative Data from Adenylate Cyclase Assay

| Assay | Cell/Tissue Preparation | EC50 (nM) of this compound | Maximal Activation (compared to Iloprost or PGE1) |

| Adenylate Cyclase Stimulation | Platelets | 25[1][2] | 75-80% |

EC50: The concentration of a drug that gives half-maximal response.

The partial agonist nature of this compound is evidenced by its ability to stimulate adenylate cyclase to a submaximal level compared to full agonists like iloprost and PGE1.

Measurement of Intracellular cAMP Levels

The stimulation of adenylate cyclase is expected to lead to an increase in intracellular cAMP levels. This was confirmed in platelets treated with this compound.

Downstream Signaling: Activation of cAMP-Dependent Protein Kinase

The elevated cAMP levels subsequently activate cAMP-dependent protein kinase (PKA), which in turn phosphorylates various intracellular proteins, leading to the observed physiological effects, such as the inhibition of platelet aggregation.

Inhibition of Platelet Aggregation

The functional consequence of the signaling cascade initiated by this compound is the inhibition of platelet aggregation induced by various agonists.

Quantitative Data from Platelet Aggregation Assays

| Inducing Agent | IC50 (µM) of this compound |

| ADP | 0.3 - 2.0 |

| Collagen | 0.3 - 2.0 |

| Thrombin | 0.3 - 2.0 |

In Vivo Efficacy

The therapeutic potential of this compound was further validated in animal models of thrombosis and atherosclerosis.

Quantitative Data from In Vivo Studies

| Animal Model | Dosing | Effect |

| Hyperlipidemic Hamster | 30 mg/kg/day (diet, 10 weeks) | 35% inhibition of mononuclear cell adhesion, 44% decrease in foam cells, 40% reduction in fatty streak area. |

| Rabbit Laser-Induced Thrombosis | Oral administration | Dose-dependent prevention of thrombus formation (ED50 ≈ 2 mg/kg). |

| Rat Ex Vivo Platelet Aggregation | Oral administration | Inhibition of ADP-induced human platelet aggregation (IC50 ≈ 10 mg/kg). |

ED50: The dose of a drug that produces a therapeutic effect in 50% of the population.

Signaling Pathway and Experimental Workflows

This compound Signaling Pathway

Caption: Signaling pathway of this compound.

Experimental Workflow: Target Identification and Validation

Caption: Experimental workflow for this compound.

Detailed Experimental Methodologies

Radioligand Competition Binding Assay (General Protocol)

-

Membrane Preparation: Platelet-rich plasma is obtained from whole blood and centrifuged to pellet the platelets. The platelet pellet is washed and then lysed by sonication or homogenization in a hypotonic buffer. The lysate is then centrifuged at high speed to pellet the membranes, which are resuspended in a suitable assay buffer.

-

Assay Incubation: In a multi-well plate, the platelet membranes are incubated with a fixed concentration of a radiolabeled prostacyclin receptor agonist (e.g., [³H]-iloprost) and varying concentrations of this compound.

-

Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through a glass fiber filter, which traps the membranes with the bound radioligand. The filter is then washed with ice-cold buffer to remove any unbound radioligand.

-

Quantification: The amount of radioactivity trapped on the filter is quantified using a scintillation counter.

-

Data Analysis: The data are plotted as the percentage of specific binding versus the log concentration of this compound. The IC50 value is determined by non-linear regression analysis.

Adenylate Cyclase Activity Assay (General Protocol)

-

Platelet Preparation: Washed platelets are prepared as described for the binding assay.

-

Assay Reaction: The platelets are incubated in a reaction mixture containing ATP, an ATP-regenerating system (e.g., creatine phosphate and creatine kinase), a phosphodiesterase inhibitor (to prevent cAMP degradation, e.g., IBMX), and varying concentrations of this compound.

-

Termination of Reaction: The reaction is stopped by the addition of a strong acid (e.g., trichloroacetic acid) or by heating.

-

cAMP Quantification: The amount of cAMP produced is measured using a competitive immunoassay, such as a radioimmunoassay (RIA) or an enzyme-linked immunosorbent assay (ELISA).

-

Data Analysis: The data are plotted as the amount of cAMP produced versus the log concentration of this compound. The EC50 value and the maximal response are determined by non-linear regression analysis.

In Vivo Atherosclerosis Study in Hamsters (General Protocol)

-

Animal Model: Male hamsters are fed a hyperlipidemic diet (e.g., standard chow supplemented with cholesterol and butter) to induce atherosclerosis.

-

Drug Administration: this compound is administered to the hamsters, typically mixed with their diet, for a specified period (e.g., 10 weeks). A control group receives the hyperlipidemic diet without the drug.

-

Tissue Collection and Analysis: At the end of the study period, the animals are euthanized, and their aortas are collected.

-

Quantification of Atherosclerosis: The extent of atherosclerosis is quantified by staining the aortas with a lipid-soluble dye (e.g., Oil Red O) and measuring the area of the lesions. Histological analysis of aortic cross-sections can also be performed to assess lesion composition (e.g., foam cell content).

-

Data Analysis: The lesion areas and other histological parameters are compared between the this compound-treated group and the control group to determine the efficacy of the compound in reducing atherosclerosis.

Conclusion

The target identification and validation of this compound have been systematically carried out through a combination of in vitro binding and functional assays, and in vivo efficacy studies. The collective evidence strongly supports the prostacyclin receptor as the primary molecular target of this compound. Its partial agonist activity at this receptor leads to the stimulation of the cAMP signaling pathway, resulting in the inhibition of platelet aggregation and anti-atherosclerotic effects. This in-depth understanding of its mechanism of action provides a solid foundation for its further development as a potential therapeutic agent for cardiovascular diseases.

References

Bmy 42393: A Technical Guide to its Downstream Signaling Pathways

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bmy 42393 is a synthetic, orally active, non-prostanoid partial agonist of the prostacyclin (IP) receptor.[1][2] Its primary mechanism of action involves the stimulation of intracellular cyclic adenosine monophosphate (cAMP) production, leading to a cascade of downstream signaling events that ultimately regulate cellular function, particularly in platelets and macrophages.[1][3] This technical guide provides an in-depth overview of the core downstream signaling pathways of this compound, supported by quantitative data, experimental methodologies, and visual diagrams to facilitate a comprehensive understanding for research and drug development applications.

Core Signaling Pathway: The IP Receptor-cAMP Axis

The principal downstream signaling pathway initiated by this compound is mediated through its interaction with the prostacyclin (IP) receptor, a G-protein coupled receptor (GPCR). The binding of this compound to the IP receptor preferentially activates the stimulatory G-protein (Gs), which in turn stimulates the enzyme adenylyl cyclase.[1] Adenylyl cyclase catalyzes the conversion of adenosine triphosphate (ATP) to cyclic adenosine monophosphate (cAMP). This elevation in intracellular cAMP is the central event in the signaling cascade.

The increased levels of cAMP lead to the activation of cAMP-dependent protein kinase, also known as Protein Kinase A (PKA). PKA is a holoenzyme consisting of two regulatory and two catalytic subunits. The binding of cAMP to the regulatory subunits induces a conformational change, leading to the dissociation and activation of the catalytic subunits. These active catalytic subunits then phosphorylate a variety of downstream substrate proteins on serine and threonine residues, thereby modulating their activity and eliciting a cellular response.

A key consequence of this pathway in platelets is the inhibition of an increase in intracellular calcium levels, a critical step for platelet aggregation. This compound has been shown to inhibit the thrombin-induced elevation of intracellular free calcium.

Quantitative Data Summary

The following tables summarize the key quantitative parameters of this compound's activity based on published in vitro and in vivo studies.

Table 1: In Vitro Activity of this compound

| Parameter | Value | Cell/System Type | Reference |

| IC₅₀ for Platelet Aggregation Inhibition | 0.3 - 2.0 µM | Human Platelets | |

| EC₅₀ for Adenylyl Cyclase Stimulation | 25 nM | Human Platelets | |

| Maximal Adenylyl Cyclase Activation | 75-80% of Iloprost/PGE1 | Human Platelets | |

| IC₅₀ for Iloprost Binding Competition | 170 nM | Platelet Membranes | |

| IC₅₀ for PGE1 Binding Competition | 130 nM | Platelet Membranes |

Table 2: In Vivo Efficacy of this compound

| Parameter | Dose/Regimen | Animal Model | Effect | Reference |

| ED₅₀ for Thrombosis Prevention | ~2 mg/kg | Rabbit Laser-Induced Thrombosis | Prevention of thrombus formation | |

| IC₅₀ for Ex Vivo Platelet Aggregation | ~10 mg/kg (oral) | Rat | Inhibition of ADP-induced human platelet aggregation | |

| Atherosclerosis Inhibition | 30 mg/kg/day (10 weeks) | Hamster | - 35% inhibition of mononuclear cell adhesion- 44% decrease in foam cells/mm²- 26% reduction in foam cell size- 40% reduction in fatty streak area- 39% decrease in intimal oil red O staining |

Experimental Methodologies

This section outlines the key experimental protocols used to characterize the downstream signaling and functional effects of this compound.

Platelet Aggregation Assay

-

Objective: To determine the inhibitory effect of this compound on platelet aggregation.

-

Methodology:

-

Platelet Rich Plasma (PRP) Preparation: Whole blood is collected from human donors into an anticoagulant solution. PRP is obtained by centrifugation at a low speed.

-

Platelet Aggregation Measurement: Platelet aggregation is measured using a platelet aggregometer, which records changes in light transmission through a stirred suspension of PRP.

-

Experimental Procedure:

-

PRP is pre-incubated with varying concentrations of this compound or a vehicle control.

-

An aggregating agent such as ADP, collagen, or thrombin is added to induce platelet aggregation.

-

The change in light transmission is recorded over time.

-

-

Data Analysis: The IC₅₀ value, the concentration of this compound that inhibits platelet aggregation by 50%, is calculated.

-

Adenylyl Cyclase Activity Assay

-

Objective: To quantify the stimulation of adenylyl cyclase activity by this compound.

-

Methodology:

-

Platelet Membrane Preparation: Human platelets are isolated and lysed to prepare platelet membranes, which contain the adenylyl cyclase enzyme.

-

Enzyme Reaction: Platelet membranes are incubated with ATP (the substrate for adenylyl cyclase) and varying concentrations of this compound.

-

cAMP Measurement: The amount of cAMP produced is quantified using a competitive binding assay, such as a radioimmunoassay (RIA) or an enzyme-linked immunosorbent assay (ELISA).

-

Data Analysis: The EC₅₀ value, the concentration of this compound that produces 50% of the maximal stimulation of adenylyl cyclase, is determined.

-

Radioligand Binding Assay

-

Objective: To assess the binding affinity and specificity of this compound to the prostacyclin receptor.

-

Methodology:

-

Membrane Preparation: Platelet membranes expressing the prostacyclin receptor are prepared.

-

Competitive Binding: The membranes are incubated with a fixed concentration of a radiolabeled ligand that specifically binds to the prostacyclin receptor (e.g., radiolabeled iloprost or PGE1) in the presence of increasing concentrations of unlabeled this compound.

-

Separation and Detection: The membrane-bound radioligand is separated from the unbound radioligand by rapid filtration. The amount of radioactivity bound to the membranes is measured using a scintillation counter.

-

Data Analysis: The IC₅₀ value, the concentration of this compound that displaces 50% of the specific binding of the radioligand, is calculated.

-

Functional Consequences and Therapeutic Potential

The downstream signaling of this compound translates into significant physiological effects, primarily related to the cardiovascular system.

-

Anti-Platelet Activity: By inhibiting platelet aggregation, this compound has the potential to prevent the formation of arterial thrombi, which are underlying causes of myocardial infarction and stroke. Its oral activity and long duration of action make it a candidate for antithrombotic therapy.

-

Anti-Atherosclerotic Effects: this compound has demonstrated the ability to suppress monocyte-macrophage atherogenic activity. This includes reducing mononuclear cell adhesion, foam cell formation, and the overall fatty streak area in animal models of atherosclerosis. This suggests a potential role in the management of atherosclerosis.

Conclusion

This compound is a prostacyclin receptor partial agonist that exerts its effects through the canonical Gs-adenylyl cyclase-cAMP-PKA signaling pathway. This leads to the inhibition of platelet aggregation and suppression of macrophage-driven atherogenesis. The quantitative data and experimental methodologies outlined in this guide provide a solid foundation for further research and development of this compound and related compounds as potential therapeutics for cardiovascular diseases. The provided diagrams offer a clear visual representation of its mechanism of action and the experimental approaches for its characterization.

References

- 1. 2-[3-[2-(4,5-Diphenyl-2-oxazolyl) ethyl] phenoxy] acetic acid (this compound): a new, structurally-novel prostacyclin partial agonist: 1). Inhibition of platelet aggregation and mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. BMY-42393 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 3. targetmol.cn [targetmol.cn]

BMY 42393: An In-Depth Technical Guide on its Effect on Intracellular Calcium

For Researchers, Scientists, and Drug Development Professionals

Core Summary

BMY 42393 is a structurally novel, orally active prostacyclin (PGI2) partial agonist.[1][2] Its primary mechanism of action involves the stimulation of platelet prostacyclin receptors, leading to the activation of adenylate cyclase and a subsequent increase in intracellular cyclic AMP (cAMP) levels.[1][3] A key downstream effect of this signaling cascade is the inhibition of agonist-induced elevation of intracellular free calcium ([Ca2+]i). This technical guide provides a comprehensive overview of the mechanism of action of this compound with a specific focus on its impact on intracellular calcium signaling.

Mechanism of Action: Linking Prostacyclin Agonism to Intracellular Calcium Inhibition

This compound functions as a platelet aggregation inhibitor by mimicking the action of prostacyclin.[1] The binding of this compound to the prostacyclin receptor (IP receptor), a G-protein coupled receptor (GPCR), initiates a signaling cascade that ultimately suppresses the rise in intracellular calcium levels often triggered by pro-aggregatory agents like thrombin.

The key steps in this pathway are:

-

Receptor Binding: this compound binds to the prostacyclin receptors on the platelet membrane.

-

G-Protein Activation: This binding activates the associated stimulatory G-protein (Gs).

-

Adenylate Cyclase Stimulation: The activated Gs-protein stimulates the enzyme adenylate cyclase.

-

cAMP Production: Adenylate cyclase catalyzes the conversion of ATP to cyclic AMP (cAMP).

-

Protein Kinase A (PKA) Activation: The elevated cAMP levels lead to the activation of cAMP-dependent protein kinase (PKA).

-

Inhibition of Calcium Mobilization: PKA activation is understood to inhibit the release of calcium from intracellular stores (e.g., the dense tubular system in platelets, analogous to the endoplasmic/sarcoplasmic reticulum) and may also promote calcium extrusion from the cell. This counteracts the signaling pathways initiated by agonists like thrombin, which typically lead to a surge in intracellular calcium.

Signaling Pathway Diagram

Caption: Signaling pathway of this compound leading to the inhibition of intracellular calcium release.

Quantitative Data on this compound Activity

The following table summarizes the available quantitative data for the biological activity of this compound.

| Parameter | Value | Cell/System | Notes |

| Platelet Aggregation Inhibition (IC50) | |||

| ADP-induced | 0.3 - 2.0 µM | Human Platelets | |

| Collagen-induced | 0.3 - 2.0 µM | Human Platelets | |

| Thrombin-induced | 0.3 - 2.0 µM | Human Platelets | |

| Adenylate Cyclase Stimulation (EC50) | 25 nM | Human Platelets | Maximal activation was 75-80% of that observed with maximal iloprost or PGE1. |

| Radioligand Binding Competition (IC50) | |||

| Iloprost | 170 nM | Platelet Membranes | |

| PGE1 | 130 nM | Platelet Membranes | |

| Oral Activity | |||

| Inhibition of human platelet aggregation (IC50) | ~10 mg/kg | ex vivo in rats | |

| Laser-induced thrombosis prevention (ED50) | ~2 mg/kg | Rabbit ear chamber |

Data sourced from a 1994 study by Ogletree et al. published in Thrombosis Research.

Experimental Protocols

The following sections detail the methodologies for key experiments relevant to assessing the effect of compounds like this compound on intracellular calcium.

Measurement of Intracellular Free Calcium ([Ca2+]i)

Objective: To determine the effect of this compound on agonist-induced changes in intracellular calcium concentrations in platelets.

Methodology:

-

Platelet Preparation:

-

Isolate human platelets from whole blood by differential centrifugation.

-

Wash and resuspend the platelets in a suitable buffer (e.g., Tyrode's buffer) containing a physiological concentration of calcium.

-

-

Fluorescent Dye Loading:

-

Load the platelets with a calcium-sensitive fluorescent dye, such as Fura-2 AM or Fluo-4 AM. This is typically done by incubating the platelets with the acetoxymethyl ester form of the dye, which can cross the cell membrane.

-

Incubate the cells to allow for the de-esterification of the dye by intracellular esterases, trapping the fluorescent indicator inside the cells.

-

-

Fluorimetry:

-

Place the dye-loaded platelet suspension in a temperature-controlled cuvette within a fluorometer.

-

For ratiometric dyes like Fura-2, measure the fluorescence emission at a specific wavelength (e.g., 510 nm) while alternating the excitation wavelength between two values (e.g., 340 nm and 380 nm). The ratio of the fluorescence intensities at the two excitation wavelengths is proportional to the intracellular calcium concentration.

-

For single-wavelength dyes like Fluo-4, measure the fluorescence intensity at the emission maximum following excitation at the appropriate wavelength.

-

-

Experimental Procedure:

-

Establish a baseline fluorescence reading.

-

Add the agonist (e.g., thrombin) to the platelet suspension to induce a rise in intracellular calcium and record the change in fluorescence.

-

In a separate experiment, pre-incubate the platelets with this compound for a defined period before the addition of the agonist.

-

Record the fluorescence change and compare the magnitude of the calcium response in the presence and absence of this compound.

-

-

Calibration:

-

At the end of each experiment, determine the maximum fluorescence (Rmax) by lysing the cells with a detergent (e.g., Triton X-100) in the presence of saturating calcium.

-

Determine the minimum fluorescence (Rmin) by chelating the calcium with a chelator like EGTA.

-

Use these values to convert the fluorescence ratios to actual intracellular calcium concentrations using the Grynkiewicz equation.

-

Platelet Aggregation Assay

Objective: To assess the inhibitory effect of this compound on platelet aggregation induced by various agonists.

Methodology:

-

Platelet-Rich Plasma (PRP) Preparation:

-

Collect whole blood into an anticoagulant (e.g., sodium citrate).

-

Centrifuge the blood at a low speed to obtain PRP.

-

Prepare platelet-poor plasma (PPP) by centrifuging the remaining blood at a high speed.

-

-

Aggregometry:

-

Use a platelet aggregometer, which measures changes in light transmission through a stirred suspension of PRP.

-

Place a sample of PRP in a cuvette and adjust the light transmission to 0% (relative to PRP). Use PPP to set the 100% transmission baseline.

-

Add a known concentration of an aggregating agent (e.g., ADP, collagen, or thrombin) to the PRP.

-

As platelets aggregate, the light transmission through the sample increases. Record this change over time.

-

To test the effect of this compound, pre-incubate the PRP with various concentrations of the compound before adding the agonist.

-

Determine the IC50 value of this compound by measuring the concentration required to inhibit 50% of the maximal aggregation response.

-

Experimental Workflow Diagram

Caption: Workflow for assessing the effect of this compound on intracellular calcium and platelet aggregation.

Conclusion

This compound exerts its inhibitory effect on intracellular calcium elevation through its action as a prostacyclin partial agonist. By activating the prostacyclin receptor and stimulating the cAMP-PKA signaling pathway, it effectively counteracts the pro-aggregatory signals that lead to calcium mobilization from intracellular stores. This mechanism underlies its function as a platelet aggregation inhibitor and highlights the intricate interplay between cyclic nucleotide signaling and calcium homeostasis in cellular function. The experimental protocols detailed in this guide provide a framework for the investigation of these and similar compounds in a research and drug development setting.

References

- 1. 2-[3-[2-(4,5-Diphenyl-2-oxazolyl) ethyl] phenoxy] acetic acid (this compound): a new, structurally-novel prostacyclin partial agonist: 1). Inhibition of platelet aggregation and mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. targetmol.cn [targetmol.cn]

Oral Activity of BMY 42393: A Technical Whitepaper for Drug Development Professionals

An In-Depth Examination of the Preclinical Efficacy and Mechanism of Action of a Novel Prostacyclin Agonist

This technical guide provides a comprehensive overview of the oral activity of BMY 42393, a potent and selective prostacyclin agonist. The document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of this compound, particularly in the context of cardiovascular and atherosclerotic diseases. This whitepaper synthesizes available preclinical data, detailing the compound's efficacy in various animal models, its mechanism of action through the prostacyclin signaling pathway, and the experimental methodologies employed in its evaluation.

Quantitative Efficacy of this compound

This compound has demonstrated significant oral activity in a range of preclinical models. The following tables summarize the key quantitative data from these studies, providing a clear comparison of its potency and efficacy.

Table 1: In Vitro and Ex Vivo Potency of this compound

| Parameter | Species | Assay | Value | Reference |

| IC50 | Human | ADP-induced platelet aggregation | ~10 mg/kg (ex vivo) | [1] |

| IC50 | Human | Collagen-induced platelet aggregation | 0.3 - 2.0 µM (in vitro) | [2] |

| IC50 | Human | Thrombin-induced platelet aggregation | 0.3 - 2.0 µM (in vitro) | [2] |

Table 2: In Vivo Efficacy of this compound in Animal Models of Thrombosis

| Animal Model | Species | Endpoint | ED50 | Reference |

| Laser-induced thrombosis | Rabbit | Prevention of thrombus formation | ~2 mg/kg | [1] |

| Electrically-induced coronary artery thrombosis | Canine | Inhibition of thrombus formation | - | [1] |

| Stenotic renal artery model | Monkey | Prevention of cyclic flow reductions | - |

Table 3: Anti-Atherosclerotic Effects of this compound in Hyperlipidemic Hamsters

| Parameter | Treatment | Reduction vs. Control | Reference |

| Mononuclear cell adhesion | 30 mg/kg/day for 10 weeks | 35% | |

| Foam cells per mm² | 30 mg/kg/day for 10 weeks | 44% | |

| Foam cell size | 30 mg/kg/day for 10 weeks | 26% | |

| Fatty streak area | 30 mg/kg/day for 10 weeks | 40% | |

| Intimal oil red O staining | 30 mg/kg/day for 10 weeks | 39% |

Mechanism of Action: Prostacyclin Agonism

This compound exerts its therapeutic effects by acting as a partial agonist at the prostacyclin (IP) receptor. This interaction initiates a signaling cascade that ultimately leads to the inhibition of platelet aggregation and the promotion of vasodilation.

Signaling Pathway

The binding of this compound to the IP receptor, a G-protein coupled receptor (GPCR), activates the associated Gs alpha subunit. This, in turn, stimulates adenylyl cyclase to increase the intracellular concentration of cyclic adenosine monophosphate (cAMP). Elevated cAMP levels activate Protein Kinase A (PKA), which then phosphorylates various downstream targets, leading to a decrease in intracellular calcium levels and subsequent inhibition of platelet activation and smooth muscle contraction.

Experimental Protocols

The following sections outline the methodologies used in the key preclinical studies of this compound. It is important to note that these descriptions are based on the available abstracts and general knowledge of these experimental models, as the full-text publications were not accessible.

Ex Vivo Platelet Aggregation in Rats

This assay was designed to assess the in vivo oral activity of this compound on platelet function.

Methodology:

-

Animal Dosing: Male Sprague-Dawley rats were orally administered this compound at various doses.

-

Blood Collection: At specified time points post-dosing, blood was collected via cardiac puncture into tubes containing an anticoagulant (e.g., sodium citrate).

-

Platelet-Rich Plasma (PRP) Preparation: The collected blood was centrifuged at a low speed to separate the PRP.

-

Platelet Aggregation Assay: The PRP was placed in an aggregometer, and a platelet agonist such as adenosine diphosphate (ADP) or collagen was added to induce aggregation.

-

Data Analysis: The change in light transmittance, which is proportional to the degree of platelet aggregation, was recorded over time. The IC50 value, the concentration of the drug in the plasma required to inhibit aggregation by 50%, was then calculated.

Laser-Induced Thrombosis Model in the Rabbit Ear

This model evaluates the antithrombotic efficacy of this compound in an in vivo setting of arterial thrombosis.

Methodology:

-

Animal Preparation: New Zealand White rabbits were anesthetized, and a transparent chamber was surgically implanted in the ear to allow for visualization of the microvasculature.

-

Drug Administration: this compound was administered orally at various doses prior to the induction of thrombosis.

-

Thrombus Induction: A focused laser beam was used to induce endothelial injury in a small artery within the ear chamber, leading to the formation of a platelet-rich thrombus.

-

Observation and Quantification: The formation and stability of the thrombus were observed and recorded over a set period. The dose of this compound required to prevent or significantly reduce thrombus formation (ED50) was determined.

Canine Model of Electrically-Induced Coronary Artery Thrombosis

This model assesses the efficacy of this compound in a larger animal model that more closely mimics clinical coronary thrombosis.

Methodology:

-

Animal Preparation: Mongrel dogs were anesthetized, and a catheter with an electrode was inserted into a coronary artery.

-

Drug Administration: this compound was administered orally prior to the procedure.

-

Thrombus Induction: A low-level electrical current was applied to the coronary artery via the electrode, causing endothelial damage and inducing the formation of an occlusive thrombus.

-

Monitoring: Coronary blood flow was monitored to determine the time to occlusion. The ability of this compound to prevent or delay the formation of the occlusive thrombus was evaluated.

Monkey Stenotic Renal Artery Model

This model is used to evaluate the effect of this compound on cyclic flow reductions, which are indicative of transient platelet aggregation in a stenosed artery.

Methodology:

-

Animal Preparation: Cynomolgus monkeys were anesthetized, and a constrictor was placed around a renal artery to create a stenosis.

-

Drug Administration: this compound was administered orally.

-

Monitoring: An electromagnetic flow probe was placed on the renal artery to continuously monitor blood flow. The frequency and severity of cyclic flow reductions, caused by the intermittent formation and dislodgement of platelet aggregates at the site of stenosis, were recorded.

-

Data Analysis: The efficacy of this compound was determined by its ability to prevent or reduce the occurrence of these cyclic flow reductions.

Conclusion

The preclinical data for this compound strongly support its potential as an orally active antithrombotic and anti-atherosclerotic agent. Its mechanism of action as a prostacyclin agonist provides a solid rationale for its therapeutic effects. The quantitative data from various in vitro and in vivo models demonstrate its potency and efficacy. While the detailed experimental protocols from the primary literature were not fully accessible for this review, the methodologies described herein provide a clear understanding of the rigorous preclinical evaluation of this compound. Further investigation, including clinical trials, would be necessary to fully elucidate the therapeutic potential of this compound in human cardiovascular diseases.

References

Methodological & Application

Application Notes and Protocols for BMY 42393 in Platelet Aggregation Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

BMY 42393, chemically known as 2-[3-[2-(4,5-Diphenyl-2-oxazolyl) ethyl] phenoxy] acetic acid, is a novel and orally active platelet aggregation inhibitor. It functions as a prostacyclin (PGI₂) partial agonist, exerting its antiplatelet effects through a distinct signaling pathway.[1][2][3] These application notes provide detailed experimental protocols for investigating the efficacy and mechanism of action of this compound in in vitro platelet aggregation assays.

Mechanism of Action

This compound selectively stimulates platelet prostacyclin receptors, leading to the activation of adenylate cyclase.[1] This enzyme, in turn, catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP). The subsequent elevation in intracellular cAMP levels activates cAMP-dependent protein kinase, which is believed to inhibit platelet activation and aggregation by sequestering intracellular calcium and preventing the release of pro-aggregatory mediators.[1] Notably, this compound has been shown to inhibit the thrombin-induced elevation of intracellular free calcium.

Quantitative Data Summary

The following tables summarize the reported in vitro efficacy of this compound in inhibiting platelet aggregation and stimulating adenylate cyclase activity.

Table 1: Inhibition of Platelet Aggregation by this compound

| Agonist | IC₅₀ Range (µM) |

| ADP | 0.3 - 2.0 |

| Collagen | 0.3 - 2.0 |

| Thrombin | 0.3 - 2.0 |

Data sourced from multiple studies indicating the concentration of this compound required to inhibit platelet aggregation induced by various agonists by 50%.

Table 2: Stimulation of Platelet Adenylate Cyclase by this compound

| Parameter | Value (nM) |

| EC₅₀ | 25 |

This table indicates the concentration of this compound required to achieve 50% of its maximal stimulation of adenylate cyclase activity.

Signaling Pathway of this compound

Caption: Signaling pathway of this compound in platelets.

Experimental Protocols

Protocol 1: Preparation of Washed Human Platelets

This protocol describes the preparation of a washed platelet suspension from whole human blood, suitable for in vitro aggregation studies.

Materials:

-

Human whole blood collected in 3.2% sodium citrate (9:1, blood:anticoagulant)

-

Acid-Citrate-Dextrose (ACD) solution (85 mM trisodium citrate, 71 mM citric acid, 111 mM dextrose)

-

Tyrode's Buffer (137 mM NaCl, 2.7 mM KCl, 12 mM NaHCO₃, 0.4 mM NaH₂PO₄, 1 mM MgCl₂, 5.5 mM glucose, pH 7.4)

-

Prostaglandin E₁ (PGE₁) stock solution (1 mM in ethanol)

-

Apyrase (from potato, Grade VII)

-

Bovine Serum Albumin (BSA)

-

Centrifuge, plastic tubes, pipettes

Procedure:

-

Blood Collection: Collect human venous blood into tubes containing 3.2% sodium citrate. The donors should be healthy and have abstained from any medication known to affect platelet function for at least 10 days.

-

Preparation of Platelet-Rich Plasma (PRP):

-

Centrifuge the whole blood at 200 x g for 15 minutes at room temperature with the centrifuge brake off.

-

Carefully aspirate the upper platelet-rich plasma (PRP) layer into a new plastic tube.

-

-

Acidification and Sedimentation of Platelets:

-

Add ACD solution to the PRP to a final ratio of 1:7 (ACD:PRP) to lower the pH to approximately 6.5. This helps to prevent platelet activation during centrifugation.

-

Add PGE₁ to the acidified PRP to a final concentration of 1 µM to further inhibit platelet activation.

-

Centrifuge the PRP at 800 x g for 15 minutes at room temperature to pellet the platelets.

-

-

Washing the Platelets:

-

Carefully discard the supernatant.

-

Gently resuspend the platelet pellet in Tyrode's Buffer containing 1 µM PGE₁.

-

Centrifuge again at 800 x g for 15 minutes.

-

Repeat the washing step one more time.

-

-

Final Resuspension:

-

After the final wash, resuspend the platelet pellet in Tyrode's Buffer containing 0.35% BSA and 2 mM CaCl₂.

-

Adjust the platelet count to the desired concentration (e.g., 2.5 x 10⁸ platelets/mL) using a hematology analyzer.

-

Add apyrase to a final concentration of 0.02 U/mL to the final platelet suspension to degrade any released ADP.

-

Allow the washed platelets to rest at 37°C for 30 minutes before use.

-

Protocol 2: In Vitro Platelet Aggregation Assay using Light Transmission Aggregometry (LTA)

This protocol details the procedure for assessing the inhibitory effect of this compound on platelet aggregation induced by various agonists using LTA.

Materials:

-

Washed human platelet suspension (prepared as in Protocol 1)

-

This compound stock solution (in a suitable solvent, e.g., DMSO)

-

Platelet agonists:

-

Adenosine diphosphate (ADP)

-

Collagen (Horm type I)

-

Thrombin (human α-thrombin)

-

-

Light Transmission Aggregometer

-

Aggregometer cuvettes with stir bars

-

Tyrode's Buffer (for control and dilutions)

Procedure:

-

Instrument Setup: Pre-warm the aggregometer to 37°C.

-

Baseline and Reference:

-

Pipette 450 µL of platelet-poor plasma (PPP) or Tyrode's buffer into a cuvette to set the 100% light transmission reference.

-

Pipette 450 µL of the washed platelet suspension into a cuvette with a stir bar and place it in the aggregometer to establish the 0% light transmission baseline.

-

-

Incubation with this compound:

-

Add a small volume (e.g., 5 µL) of the this compound stock solution at various concentrations (e.g., 0.1 µM to 10 µM final concentration) to 445 µL of the washed platelet suspension in an aggregometer cuvette.

-

For the control, add the same volume of the vehicle (e.g., DMSO) to a separate cuvette with platelets.

-

Incubate the cuvettes at 37°C with stirring (e.g., 900-1200 rpm) for a pre-determined time (e.g., 2-5 minutes).

-

-

Induction of Aggregation:

-

Add a small volume (e.g., 50 µL) of the agonist to the cuvette to achieve the desired final concentration. Recommended final concentrations are:

-

ADP: 2-10 µM

-

Collagen: 1-5 µg/mL

-

Thrombin: 0.05-0.2 U/mL

-

-

Record the change in light transmission for at least 5-10 minutes.

-

-

Data Analysis:

-

Measure the maximum aggregation percentage for each concentration of this compound and the control.

-

Calculate the percentage inhibition of aggregation for each this compound concentration relative to the vehicle control.

-

Plot the percentage inhibition against the logarithm of the this compound concentration to determine the IC₅₀ value.

-

Experimental Workflow for Platelet Aggregation Assay

Caption: Experimental workflow for this compound platelet aggregation assay.

References

Application Notes and Protocols for the In Vitro Characterization of BMY 42393

For Researchers, Scientists, and Drug Development Professionals

Introduction

BMY 42393, with the chemical name 2-[3-[2-(4,5-diphenyl-2-oxazolyl) ethyl] phenoxy] acetic acid, is a non-prostanoid, orally active partial agonist of the prostacyclin (PGI₂) receptor. As a prostacyclin mimetic, it plays a significant role in cardiovascular research, primarily due to its anti-platelet aggregation properties. This document provides detailed application notes and protocols for the in vitro characterization of this compound, designed to assist researchers in pharmacology and drug development.

This compound exerts its effects by stimulating the prostacyclin (IP) receptor, a G-protein coupled receptor. This activation leads to the stimulation of adenylyl cyclase, which in turn increases intracellular levels of cyclic adenosine monophosphate (cAMP). The elevated cAMP levels activate Protein Kinase A (PKA), which through a series of downstream phosphorylation events, leads to a decrease in intracellular calcium and subsequent inhibition of platelet aggregation.

Data Presentation

The following tables summarize the quantitative data for this compound's in vitro activity.

Table 1: Inhibition of Platelet Aggregation

| Inducing Agent | IC₅₀ (µM) |

| ADP | 0.3 - 2.0 |

| Collagen | 0.3 - 2.0 |

| Thrombin | 0.3 - 2.0 |

Table 2: Adenylate Cyclase Activation

| Parameter | Value (nM) |

| EC₅₀ | 25 |

Table 3: Radioligand Binding Affinity

| Radioligand | IC₅₀ (nM) |

| Iloprost | 170 |

| PGE₁ | 130 |

Signaling Pathway

The signaling pathway of this compound is initiated by its binding to the prostacyclin (IP) receptor, a Gs-coupled receptor. This interaction activates adenylyl cyclase, leading to the conversion of ATP to cAMP. The subsequent rise in intracellular cAMP activates Protein Kinase A (PKA), which phosphorylates various downstream targets, ultimately resulting in the inhibition of platelet aggregation.

Caption: this compound Signaling Pathway.

Experimental Workflow

The following diagram outlines a logical workflow for the in vitro characterization of a compound like this compound.

Caption: In Vitro Characterization Workflow.

Experimental Protocols

Platelet Aggregation Inhibition Assay

Objective: To determine the inhibitory effect of this compound on platelet aggregation induced by various agonists.

Materials:

-

This compound

-

Platelet agonists: Adenosine diphosphate (ADP), Collagen, Thrombin

-

Human whole blood

-

3.2% Sodium Citrate

-

Platelet-rich plasma (PRP) and Platelet-poor plasma (PPP)

-

Light Transmission Aggregometer

Procedure:

-

Blood Collection: Draw human venous blood into tubes containing 3.2% sodium citrate (9:1 blood to anticoagulant ratio).

-

PRP and PPP Preparation:

-

Centrifuge the whole blood at 200 x g for 15 minutes at room temperature to obtain PRP.

-

To obtain PPP, centrifuge the remaining blood at 2000 x g for 20 minutes.

-

-

Platelet Count Adjustment: Adjust the platelet count in the PRP to approximately 2.5 x 10⁸ platelets/mL using PPP.

-

Assay Setup:

-

Pipette 450 µL of the adjusted PRP into aggregometer cuvettes.

-

Add 50 µL of this compound at various concentrations (or vehicle control) and incubate for 5 minutes at 37°C with stirring.

-

-

Initiation of Aggregation:

-

Add 50 µL of the platelet agonist (e.g., ADP at a final concentration of 10 µM, Collagen at 2 µg/mL, or Thrombin at 0.1 U/mL).

-

Record the change in light transmission for at least 5 minutes.

-

-

Data Analysis:

-

Set the light transmission of PRP to 0% and PPP to 100%.

-

Calculate the percentage of aggregation inhibition for each concentration of this compound relative to the vehicle control.

-

Determine the IC₅₀ value by plotting the percentage of inhibition against the log concentration of this compound.

-

Adenylate Cyclase Activation Assay

Objective: To measure the ability of this compound to stimulate adenylate cyclase activity in platelets.

Materials:

-

This compound

-

Washed human platelets

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 5 mM MgCl₂, 1 mM EDTA)

-

ATP

-

[α-³²P]ATP

-

cAMP standard

-

Phosphodiesterase inhibitor (e.g., IBMX)

-

Dowex and Alumina columns for cAMP separation

-

Scintillation counter

Procedure:

-

Platelet Preparation: Prepare washed platelets from human blood.

-

Reaction Mixture: In a final volume of 100 µL, combine:

-

Washed platelet membranes (50-100 µg protein)

-

Assay buffer

-

1 mM ATP

-

~1 µCi [α-³²P]ATP

-

100 µM IBMX

-

This compound at various concentrations.

-

-

Incubation: Incubate the reaction mixture at 37°C for 10 minutes.

-

Termination of Reaction: Stop the reaction by adding 100 µL of a stopping solution (e.g., 2% SDS, 40 mM ATP, 1.3 mM cAMP).

-

cAMP Separation: Separate the [³²P]cAMP from other radiolabeled nucleotides using sequential Dowex and Alumina chromatography.

-

Quantification: Measure the radioactivity of the eluted [³²P]cAMP using a scintillation counter.

-

Data Analysis:

-

Calculate the amount of cAMP produced (pmol/mg protein/min).

-

Plot the cAMP production against the log concentration of this compound to determine the EC₅₀ value.

-

Radioligand Binding Assay

Objective: To determine the binding affinity of this compound for the prostacyclin (IP) receptor.

Materials:

-

This compound

-

Platelet membranes

-

Radioligand (e.g., [³H]-Iloprost)

-

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂)

-

Non-specific binding control (e.g., a high concentration of unlabeled Iloprost)

-

Glass fiber filters

-

Filtration apparatus

-

Scintillation counter

Procedure:

-

Membrane Preparation: Prepare platelet membranes from human platelets.

-

Assay Setup: In a final volume of 250 µL, combine:

-

Platelet membranes (20-50 µg protein)

-

Binding buffer

-

[³H]-Iloprost at a concentration near its Kd (e.g., 5 nM)

-

This compound at various concentrations for competition binding.

-

For non-specific binding, add a high concentration of unlabeled Iloprost (e.g., 10 µM).

-

-

Incubation: Incubate at 25°C for 60 minutes.

-

Filtration: Terminate the binding by rapid filtration through glass fiber filters under vacuum.

-

Washing: Wash the filters three times with ice-cold binding buffer to remove unbound radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the log concentration of this compound to determine the IC₅₀ value.

-

Calculate the Ki value using the Cheng-Prusoff equation.

-

Application Notes and Protocols for BMY 42393 Cell-Based Assays